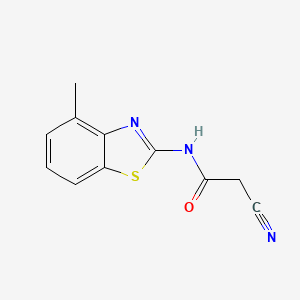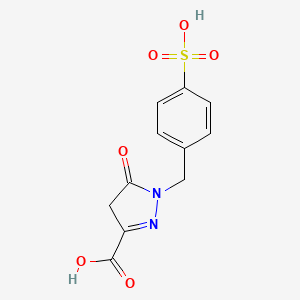
4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring, a sulphophenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-amino-benzenesulfonic acid with diazotized hydrochloric acid and sodium nitrite. The resulting diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid or its methyl or ethyl ester. The final product is purified and isolated as the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulphophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The sulphophenyl group and carboxylic acid functional group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid
- 4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-methyl ester
Uniqueness
4,5-Dihydro-5-oxo-1-((4-sulphophenyl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
71849-96-2 |
|---|---|
Molecular Formula |
C11H10N2O6S |
Molecular Weight |
298.27 g/mol |
IUPAC Name |
5-oxo-1-[(4-sulfophenyl)methyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O6S/c14-10-5-9(11(15)16)12-13(10)6-7-1-3-8(4-2-7)20(17,18)19/h1-4H,5-6H2,(H,15,16)(H,17,18,19) |
InChI Key |
JVQOIEZICVLIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)CC2=CC=C(C=C2)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


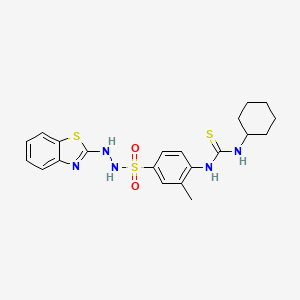

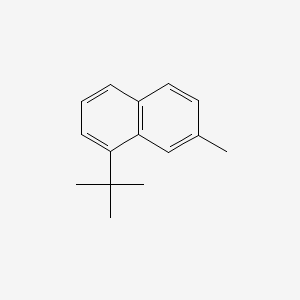
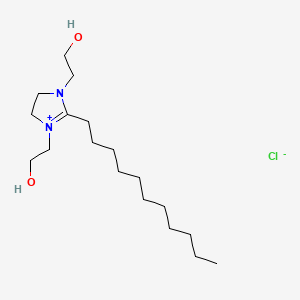
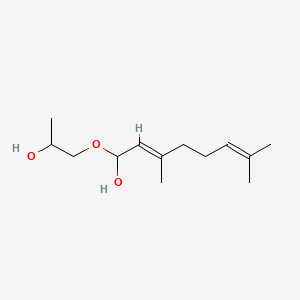

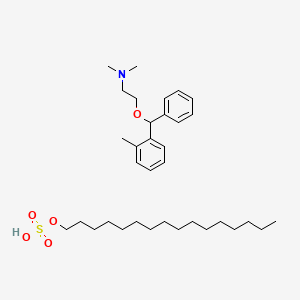
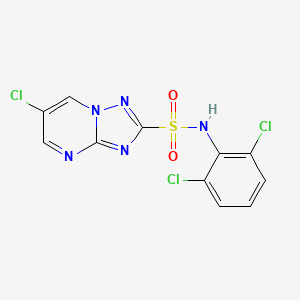

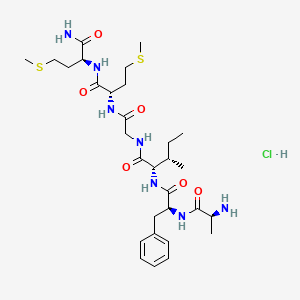
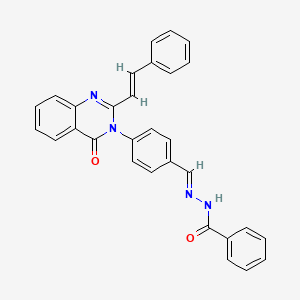
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
